molecular formula C8H11F2NO2 B2855195 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2361635-29-0

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2855195
CAS No.: 2361635-29-0
M. Wt: 191.178
InChI Key: KWCFYKRYJFDNRO-UHFFFAOYSA-N
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Description

2-Amino-6,6-difluorospiro[33]heptane-2-carboxylic acid is a fluorinated organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new fluorinated compounds.

Biology: In biological research, this compound can be used to study the effects of fluorination on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Fluorinated compounds are often used in drug design due to their enhanced stability and bioavailability.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as fluoropolymers, which have applications in various high-performance products.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting with the appropriate fluorinated precursors. One common method includes the cyclization of difluorinated intermediates under acidic conditions to form the spirocyclic core. Subsequent amination and carboxylation steps are then employed to introduce the amino and carboxylic acid functionalities.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro or amine derivatives.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be performed using lithium aluminum hydride or borane.

  • Substitution reactions often require strong nucleophiles and polar aprotic solvents.

Major Products Formed: The major products from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and other substituted fluorinated compounds.

Mechanism of Action

The mechanism by which 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets through binding to specific receptors or enzymes. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

  • 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid is structurally similar to other fluorinated spirocyclic compounds, such as 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylate and 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylic acid.

Uniqueness: What sets this compound apart from its analogs is its specific combination of functional groups and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO2/c9-8(10)3-6(4-8)1-7(11,2-6)5(12)13/h1-4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCFYKRYJFDNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(=O)O)N)CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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